4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
CAS No.: 57460-54-5
Cat. No.: VC16064216
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57460-54-5 |
|---|---|
| Molecular Formula | C12H14N2O |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 4,7,8-trimethyl-1,3-dihydro-1,5-benzodiazepin-2-one |
| Standard InChI | InChI=1S/C12H14N2O/c1-7-4-10-11(5-8(7)2)14-12(15)6-9(3)13-10/h4-5H,6H2,1-3H3,(H,14,15) |
| Standard InChI Key | IDDCWQJUWJCXKM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=C(C(=C2)C)C)NC(=O)C1 |
Introduction
Structural Elucidation and Molecular Identity
Molecular Formula and Nomenclature
4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one (PubChem CID: 248471) has the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . The IUPAC name, 2,7,8-trimethyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one, reflects its bicyclic structure, which consists of a benzene ring fused to a seven-membered diazepinone system . The compound is distinguished by methyl groups at positions 2, 7, and 8, which influence its stereoelectronic properties and potential reactivity.
Stereochemical and Tautomeric Considerations
The SMILES notation CC1CC(=O)NC2=C(N1)C=C(C(=C2)C)C delineates the connectivity of atoms, highlighting the keto group at position 2 and the methyl-substituted aromatic system . Tautomerism may arise due to the presence of the lactam moiety, though computational models suggest the keto form predominates under standard conditions. The InChIKey XLCUHBZBXLYRMW-UHFFFAOYSA-N provides a unique identifier for this tautomer, distinguishing it from potential isomeric forms .
Synthetic Pathways and Challenges
Isolation and Purification
Purification of benzodiazepines often involves chromatographic techniques, such as silica gel column chromatography or preparative HPLC, to resolve regioisomers and byproducts. The absence of reported yields or optimized conditions for this compound underscores the need for methodological development.
Physicochemical Properties
Solubility and Stability
While experimental data on solubility are unavailable, the presence of methyl groups and a lactam ring suggests moderate lipophilicity, potentially enhancing membrane permeability in biological systems. The compound’s stability under varying pH and temperature conditions remains uncharacterized, though benzodiazepines generally exhibit degradation under strongly acidic or basic conditions.
Infrared Spectroscopy
FTIR and ATR-IR spectra (Bio-Rad FTS) reveal key functional groups:
These bands align with the lactam and aromatic amine functionalities, confirming the core structure .
Raman Spectroscopy
FT-Raman spectra complement IR data, with intense peaks corresponding to aromatic C=C stretching (~1,600 cm⁻¹) and methyl group deformations (~1,450 cm⁻¹) .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) predicts the following adducts and collision cross sections (CCS):
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 203.11789 | 142.6 |
| [M+Na]+ | 225.09983 | 154.7 |
| [M+NH4]+ | 220.14443 | 149.9 |
These values aid in compound identification via ion mobility spectrometry .
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